Benzeneseleninic anhydride
Description
Overview of Organoselenium Reagents and Catalysts in Academia
Organoselenium chemistry has witnessed a surge of interest in academic research over the past few decades. pageplace.demdpi.com These compounds, characterized by a carbon-selenium bond, offer unique reactivity profiles that are often complementary to their sulfur and oxygen analogs. pageplace.de The utility of organoselenium reagents stems from their ability to participate in a variety of chemical transformations, including oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. pageplace.deoup.com
In academic settings, organoselenium compounds are valued for their chemo-, regio-, and stereoselective nature, enabling the synthesis of complex molecules with high precision. pageplace.demdpi.comoup.com Their application is particularly notable in the synthesis of natural products and biologically active molecules. pageplace.de While the cost of organoselenium compounds can be a consideration, the ability to recover and reuse key reagents like diselenides and seleninic acids enhances their practicality. pageplace.de The development of catalytic processes further underscores the growing importance of these reagents in sustainable and efficient chemical synthesis. pageplace.denih.gov
Significance of Benzeneseleninic Anhydride (B1165640) as a Versatile Chemical Entity
Benzeneseleninic anhydride, with the chemical formula (C₆H₅SeO)₂O, stands out as a particularly versatile and widely utilized organoselenium reagent. scholaris.caresearchgate.net It is typically synthesized by the dehydration of benzeneseleninic acid or through the oxidation of diphenyl diselenide. This white to off-white crystalline powder is known for its role as a potent oxidizing agent in a multitude of organic reactions. sigmaaldrich.comabchemicalindustries.comsigmaaldrich.com
The significance of this compound lies in its ability to effect a broad spectrum of transformations, including the oxidation of alcohols, phenols, and hydrocarbons, as well as dehydrogenation and epoxidation reactions. scholaris.caresearchgate.netrsc.orgpsu.edu Its reactivity can be attributed to the electrophilic nature of the selenium atom, which facilitates the transfer of oxygen atoms to various substrates.
The compound's utility is further expanded when used in conjunction with other reagents. For instance, in the presence of hydrogen peroxide, it forms a highly reactive peroxyseleninic acid intermediate, which is a powerful oxidant. scholaris.canih.gov Recent studies, however, suggest that under certain conditions, a further oxidized Se(VI) species, benzeneperoxyselenonic acid, may be the principal oxidizing agent. nih.gov The combination of this compound with trimethylsilyl (B98337) triflate generates a highly reactive benzeneseleninyl cation, leading to different products depending on the olefin structure. acs.org
The versatility of this compound is showcased in its application in various named reactions, most notably the Baeyer-Villiger oxidation, where it serves as an efficient catalyst for the conversion of ketones to esters or lactones. wikipedia.org It also plays a crucial role in Barton's dehydrogenation, a method for introducing unsaturation into organic molecules. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀O₃Se₂ | biosynth.comnih.gov |
| Molecular Weight | 360.13 g/mol | sigmaaldrich.combiosynth.comnih.gov |
| Appearance | White to off-white crystalline powder | abchemicalindustries.com |
| Melting Point | 165-170 °C (decomposes) | sigmaaldrich.comabchemicalindustries.comchemicalbook.com |
| Solubility | Soluble in methanol (B129727) | abchemicalindustries.com |
| InChI | InChI=1S/C12H10O3Se2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H | sigmaaldrich.comnih.gov |
| InChIKey | FHPZOWOEILXXBD-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |
| SMILES | C1=CC=C(C=C1)SeOSeC2=CC=CC=C2 | biosynth.comnih.gov |
Table 2: Key Applications of this compound in Organic Synthesis
| Reaction Type | Substrate | Product | Reference |
| Oxidation of Alcohols | Alcohols | Aldehydes or Ketones | scholaris.caresearchgate.net |
| Oxidation of Phenols | Phenols | o-Quinones | sigmaaldrich.compsu.edu |
| Oxidation of Hydrocarbons | Benzylic Hydrocarbons | Aldehydes or Ketones | sigmaaldrich.comrsc.org |
| Dehydrogenation | Ketones | α,β-Unsaturated Ketones | rsc.orgresearchgate.net |
| Dehydrogenation | Indolines | Indoles | rsc.org |
| Epoxidation | Alkenes | Epoxides | scholaris.ca |
| Baeyer-Villiger Oxidation | Ketones | Esters/Lactones | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
phenylseleninyl benzeneseleninate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3Se2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPZOWOEILXXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se](=O)O[Se](=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170228 | |
| Record name | Benzeneselenic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17697-12-0 | |
| Record name | Phenylseleninyl benzeneseleninate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17697-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzeneselenic anhydride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017697120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneselenic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(phenylseleninic) anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.895 | |
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| Record name | BENZENESELENIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M675B633 | |
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Synthesis Methodologies and Advanced Purity Considerations of Benzeneseleninic Anhydride
Dehydration Protocols for Benzeneseleninic Acid Precursors
The most direct route to benzeneseleninic anhydride (B1165640) involves the dehydration of its corresponding acid, benzeneseleninic acid. This transformation can be achieved through several methods, each with distinct advantages and considerations.
A common laboratory-scale preparation involves the thermal dehydration of benzeneseleninic acid. Heating the acid at 120°C under vacuum for an extended period, typically 72 hours, effectively removes water to yield the anhydride as a white powder. chemicalbook.com Infrared spectroscopy can be employed to monitor the disappearance of the hydroxyl (-OH) band, confirming the completion of the reaction. chemicalbook.com Another thermal approach involves heating the acid at 140°C for one hour under vacuum. chemicalbook.com
Chemical dehydrating agents offer an alternative to thermal methods. Thionyl chloride (SOCl₂) in a solvent like toluene (B28343) can be used to convert benzeneseleninic acid to the anhydride. This method is advantageous as it avoids acetic acid byproducts that can complicate purification. Similarly, acetic anhydride in anhydrous dichloromethane (B109758) at 0°C, followed by stirring at room temperature, provides the anhydride in high yield.
Oxidation Strategies Utilizing Diphenyl Diselenide
An alternative and widely used synthetic pathway to benzeneseleninic anhydride begins with the oxidation of diphenyl diselenide. This two-step process first involves the oxidation of diphenyl diselenide to benzeneseleninic acid, which is then dehydrated to the anhydride.
Several oxidizing agents can effect the initial oxidation. A common method employs 30% hydrogen peroxide in glacial acetic acid at elevated temperatures (e.g., 60°C). Nitric acid is also an effective oxidant for this transformation. cdnsciencepub.comcdnsciencepub.com The resulting benzeneseleninic acid can then be dehydrated using the methods described in the previous section.
A more direct oxidation of diphenyl diselenide to the anhydride can be achieved using ozone. orgsyn.org Bubbling ozone through a solution of diphenyl diselenide in a suitable solvent like dry dichloromethane at low temperatures (-78°C) leads to the formation of this compound. Another approach involves the use of iodoxybenzene (B1195256) (PhIO₂) as the oxidant, which can generate the anhydride in situ. cdnsciencepub.comresearchgate.net This method is particularly useful in catalytic applications where the immediate reoxidation of the reduced selenium species is desired. cdnsciencepub.comresearchgate.net
Table 1: Comparison of Oxidation Methods for Diphenyl Diselenide
| Oxidant | Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide | Glacial acetic acid, 60°C | Readily available, relatively inexpensive | Requires a separate dehydration step |
| Nitric Acid | Effective | Generates nitrogen oxide byproducts, requires neutralization | |
| Ozone | Dichloromethane, -78°C | Direct conversion to anhydride | Requires specialized equipment (ozone generator) |
| Iodoxybenzene | Chlorobenzene (B131634), reflux | In situ generation, useful for catalytic cycles | Stoichiometric amounts of expensive oxidant needed for non-catalytic reactions |
Purification Techniques for Research-Grade this compound
The purity of this compound is paramount for its successful application in sensitive organic transformations. Commercial samples can often contain significant amounts of benzeneseleninic acid, which can adversely affect reaction rates and outcomes.
A highly effective purification method involves the formation of a nitric acid complex. The impure anhydride is treated with nitric acid to form a complex with a melting point of 112°C. Subsequent heating of this complex in vacuo at 120°C for 72 hours regenerates the pure anhydride as a white powder with a melting point of 164-165°C. chemicalbook.com
Recrystallization is another common purification technique. While recrystallization from benzene (B151609) can yield a product with a lower melting point (124-126°C), seeding a benzene solution of this lower-melting solid with the high-melting form can induce crystallization of the desired high-melting anhydride. chemicalbook.com Column chromatography using silica (B1680970) gel with a suitable eluent system, such as ethyl acetate/hexane, can also be employed to purify the crude product.
The purity of the final product can be verified by several analytical methods. Differential scanning calorimetry (DSC) is a reliable technique to determine the melting point, with research-grade material typically melting between 165-170°C. X-ray powder diffraction (XRPD) can confirm the crystalline structure of the anhydride. As mentioned earlier, infrared (IR) spectroscopy is useful for confirming the absence of the hydroxyl group characteristic of the acid impurity. chemicalbook.com
Challenges and Implications of Impurities in Commercial this compound for Synthetic Research
The presence of impurities, primarily benzeneseleninic acid, in commercial this compound can lead to significant challenges in synthetic research. These impurities can arise from incomplete dehydration during synthesis or from the hygroscopic nature of the anhydride, which readily absorbs water to revert to the acid. chemicalbook.com
One of the most significant implications of benzeneseleninic acid contamination is the reduction in reaction rates for oxidations. This can lead to inconsistent reaction yields and longer reaction times, making it difficult to reproduce results and optimize reaction conditions.
Furthermore, the presence of benzeneseleninic acid can lead to the formation of unwanted byproducts. For instance, in dehydrogenation reactions, the reduced selenium species can react with the desired product, leading to the formation of selenated derivatives. mdpi.com This not only reduces the yield of the target molecule but also complicates the purification process.
To mitigate these issues, researchers should:
Verify the purity of commercial samples before use using techniques like melting point determination (DSC) and spectroscopy (IR).
Pre-purify the reagent via recrystallization or by forming and decomposing the nitric acid complex if significant impurities are detected. chemicalbook.com
Store the anhydride under anhydrous conditions to prevent the absorption of moisture.
Consider in situ generation of the anhydride from diphenyl diselenide and an oxidant like iodoxybenzene for catalytic reactions, which can circumvent issues related to the stability and purity of the pre-formed reagent. cdnsciencepub.comresearchgate.net
By understanding the synthetic methodologies, purification techniques, and the potential impact of impurities, researchers can effectively utilize this compound as a powerful tool in organic synthesis.
Elucidation of Oxidative Reaction Mechanisms and Mechanistic Pathways
Formation of Seleninate Esters and Subsequent Sigmatropic Rearrangements
In the oxidation of alcohols, benzeneseleninic anhydride (B1165640) is believed to react to form seleninate ester intermediates. researchgate.net For instance, the oxidation of alcohols to ketones likely proceeds through the elimination of these seleninate esters. researchgate.net This process is analogous to the well-known selenoxide syn-elimination, a key step in many organoselenium-mediated reactions.
A critical mechanistic feature in organoselenium chemistry is the sigmatropic rearrangement. wikipedia.orglibretexts.org While various types of sigmatropic reactions exist, the nih.govrsc.org-sigmatropic rearrangement is particularly relevant to intermediates derived from allylic alcohols. In this concerted, pericyclic reaction, an allylic selenoxide, formed from the corresponding selenide (B1212193), rearranges to an unstable selenenate ester, which can then be hydrolyzed to an allylic alcohol. This process effectively transposes the alcohol functionality. The rearrangement typically proceeds through a five-membered cyclic transition state. uh.edu
Another significant class of sigmatropic rearrangements are rsc.orgrsc.org shifts, such as the Cope and Claisen rearrangements. libretexts.orgimperial.ac.uk The Claisen rearrangement, for example, involves the rsc.orgrsc.org-sigmatropic shift of an allyl vinyl ether to yield a γ,δ-unsaturated carbonyl compound. libretexts.orgimperial.ac.uk The formation of the stable carbonyl group makes this reaction essentially irreversible. uh.edu While not directly initiated by benzeneseleninic anhydride itself, these principles of sigmatropic shifts are fundamental to understanding the reactivity of organoselenium intermediates that can be formed in related reaction sequences.
Investigation of Selenenate Esters as Reactive Intermediates
The transient nature of selenenate esters makes their direct observation challenging, but their existence as key reactive intermediates is supported by significant evidence. acs.orgcore.ac.uk In many selenium-mediated reactions, these esters are formed in situ and rapidly consumed in subsequent steps. worktribe.comresearchgate.net
Structural studies on stable, cyclic selenenate esters have provided valuable insights into their properties and the nature of hypervalent intermediates in substitution reactions at the selenium(II) center. nih.gov For example, the intramolecular cyclization of a diselenide in methanol (B129727) can form a stable cyclic selenenate ester. nih.gov Spectroscopic analysis, including 1H, 13C, and 77Se NMR, has been instrumental in characterizing these species. In some cases, hypercoordinate intermediates, which are central to the exchange reactions at the selenium center, have been detected at low temperatures using 77Se NMR spectroscopy. nih.gov These experimental findings are often corroborated by DFT calculations, which help to optimize the structures of the presumed hypercoordinate intermediates and compare them with X-ray crystallographic data of their stable anionic counterparts. nih.gov
Roles of Peroxyseleninic Acid Intermediates in Reaction Cycles
When this compound or its corresponding acid is used in conjunction with hydrogen peroxide, the formation of peroxyseleninic acid intermediates has long been postulated. nih.govrsc.org This Se(IV) species was, for many years, considered the primary active oxidant in a variety of transformations, including the epoxidation of alkenes and the oxidation of anilines. nih.govrsc.org The initial hypothesis dates back to early studies in organoselenium chemistry, where the autocatalytic behavior of selenide oxidation was rationalized by the formation of a peroxyseleninic acid. nih.gov
However, recent investigations have brought the central role of benzeneperoxyseleninic acid into question, particularly in epoxidation reactions. nih.gov It has been observed that benzeneperoxyseleninic acid reacts sluggishly with certain alkenes, such as cyclooctene (B146475). Instead of effecting epoxidation, it tends to decompose rapidly in solution. nih.gov This decomposition involves a formal selenoxide elimination that produces benzeneselenenic acid and dioxygen, followed by further redox steps. nih.gov While peroxyseleninic acid is undoubtedly a key intermediate formed upon reacting benzeneseleninic acid with hydrogen peroxide, its role appears to be more complex than simply acting as the direct oxygen-transfer agent in all cases. nih.govnih.gov
Contributions of Selenonic Acid and Peroxyselenonic Acid to Oxidation Mechanisms
Emerging evidence points to a significant, and sometimes dominant, role for Se(VI) species in oxidation mechanisms, a departure from the long-held focus on Se(IV) intermediates. nih.govrsc.org In the epoxidation of cyclooctene with benzeneseleninic acid and hydrogen peroxide, it has been demonstrated that the principal oxidant is not the Se(IV) benzeneperoxyseleninic acid, but rather the Se(VI) benzeneperoxyselenonic acid. nih.gov
The proposed pathway involves the initial formation of benzeneperoxyseleninic acid, which then undergoes isomerization and further redox steps to produce benzeneselenonic acid. nih.gov This selenonic acid, while inert towards the alkene on its own, is activated by hydrogen peroxide to form the highly reactive benzeneperoxyselenonic acid. nih.gov The formation of these Se(VI) species has been confirmed by 77Se NMR spectroscopy, which showed distinct signals for the selenonic acid and the peroxyselenonic acid. nih.gov
The relative importance of Se(IV) versus Se(VI) pathways can depend on the substrate. For example, in the oxidation of aniline (B41778) to nitrobenzene, theoretical and experimental studies suggest that the Se(IV) peroxyseleninic acid remains the privileged oxygen-transfer catalyst. nih.govrsc.org Although the Se(VI) peroxyselenonic acid is a better theoretical oxidant, its formation and role in the catalytic cycle are kinetically hindered. nih.govrsc.org
The following table summarizes the key selenium species and their proposed roles in oxidation reactions.
| Selenium Species | Oxidation State | Proposed Role | Supporting Evidence |
| Benzeneseleninic Acid | Se(IV) | Catalyst Precursor | Widely used in Se-catalyzed oxidations researchgate.net |
| Benzeneperoxyseleninic Acid | Se(IV) | Intermediate; oxidant in some cases (e.g., aniline oxidation) | Postulated for decades nih.gov; questioned as principal oxidant in epoxidations nih.gov |
| Benzeneselenonic Acid | Se(VI) | Intermediate precursor to the active oxidant | Inert on its own but activated by H₂O₂ nih.gov; detected by 77Se NMR nih.gov |
| Benzeneperoxyselenonic Acid | Se(VI) | Principal oxidant in some cases (e.g., cyclooctene epoxidation) | Shown to be a highly effective oxidant nih.gov; detected by 77Se NMR nih.gov |
Proposed Catalytic Cycles and Their Mechanistic Underpinnings
Catalytic cycles involving benzeneseleninic acid (or its anhydride) with a terminal oxidant like H₂O₂ are designed to regenerate the active oxidizing species. The mechanistic underpinnings of these cycles depend on the substrate and the interplay between Se(IV) and Se(VI) intermediates.
Cycle A: Predominant Se(VI) Pathway (e.g., Epoxidation of Cyclooctene) nih.gov
Formation of Peroxyseleninic Acid: Benzeneseleninic acid (PhSeO₂H) reacts with H₂O₂ to form benzeneperoxyseleninic acid (PhSe(O)OOH).
Conversion to Se(VI) Species: PhSe(O)OOH is unstable and rapidly converts to benzeneselenonic acid (PhSeO₃H) via intermediates.
Activation to Peroxyselenonic Acid: Benzeneselenonic acid reacts with H₂O₂ to form the principal active oxidant, benzeneperoxyselenonic acid (PhSe(O)₂OOH).
Oxygen Transfer: The peroxyselenonic acid transfers an oxygen atom to the alkene substrate, yielding the epoxide and regenerating benzeneselenonic acid.
Catalyst Regeneration: The benzeneselenonic acid can re-enter the cycle.
Cycle B: Predominant Se(IV) Pathway (e.g., Oxidation of Aniline) nih.govrsc.org
Formation of Peroxyseleninic Acid: Benzeneseleninic acid reacts with H₂O₂ to form benzeneperoxyseleninic acid.
Oxygen Transfer: The peroxyseleninic acid acts as the main oxygen-transfer species, oxidizing the substrate (e.g., aniline to nitrosobenzene, and subsequently to nitrobenzene).
Catalyst Regeneration: Upon transferring its peroxidic oxygen, the species is reduced back to benzeneseleninic acid, which can then be re-oxidized by H₂O₂ to continue the cycle.
Inactivating Side-Pathway: A slow side-reaction can convert the Se(IV) catalyst to the Se(VI) selenonic acid, which is less effective at activating H₂O₂ in this specific reaction and can be considered a catalyst inactivation pathway. nih.govrsc.org
These cycles highlight the dual nature of the catalytic system, where the efficiency and pathway are determined by the kinetics of both the formation of the oxidizing species and the oxygen transfer to the specific substrate.
Advanced Theoretical and Computational Studies on Reaction Energetics and Pathways
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for unraveling the complex mechanisms of oxidations involving this compound. nih.govresearchgate.net These studies provide detailed insights into reaction energetics, transition state structures, and the viability of proposed mechanistic pathways that are often difficult to probe experimentally.
Theoretical investigations have been crucial in comparing the catalytic competence of Se(IV) and Se(VI) species. nih.govrsc.org For the oxidation of aniline with H₂O₂, DFT calculations have shown that while the Se(VI) peroxyselenonic acid is intrinsically a more powerful oxidant, the Se(IV) peroxyseleninic acid is the main active species. nih.gov This is attributed to the lower catalyst-distortion energy that benzeneseleninic acid undergoes when activating H₂O₂ compared to the higher distortion required for benzeneselenonic acid. nih.govrsc.org The calculations reveal a high activation energy for the reaction of selenonic acid with H₂O₂, supporting its role as an inactivating species in this particular catalytic cycle. nih.gov
The table below presents selected computational findings on the activation energies for different steps in the proposed oxidation mechanisms.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Implication |
| H₂O₂ activation by Seleninic Acid | DFT | Lower barrier | Favored pathway for catalyst activation nih.govrsc.org |
| H₂O₂ activation by Selenonic Acid | DFT | Higher barrier | Disfavored pathway, hinders Se(VI) cycle nih.govrsc.org |
| Self-oxidation of Peroxyseleninic Acid to Peroxyselenonic Acid | DFT | ~39.8 | High barrier suggests this pathway is unlikely nih.gov |
These computational results provide a quantitative basis for understanding the nuanced behavior of selenium catalysts, explaining why one mechanistic pathway may be preferred over another depending on the specific substrate and reaction conditions. nih.govrsc.org They complement experimental observations and are vital for the rational design of more efficient catalytic systems.
Academic Applications in Advanced Organic Synthesis
Oxidation Reactions Mediated by Benzeneseleninic Anhydride (B1165640)
Benzeneseleninic anhydride is a versatile oxidizing agent capable of converting various functional groups. It has proven to be particularly effective for the oxidation of alcohols to carbonyl compounds and phenols to quinones, reactions that are fundamental in the synthesis of complex organic molecules. The major by-product of these reactions is diphenyl diselenide, which can be isolated and re-oxidized back to the anhydride, allowing for the recycling of the selenium reagent. rsc.org
The conversion of alcohols to aldehydes and ketones is a cornerstone transformation in organic chemistry. This compound provides a reliable method for achieving this oxidation for a variety of alcohol substrates, including benzylic, allylic, and saturated alcohols. rsc.org Research has shown that benzylic alcohols are oxidized more rapidly than allylic or saturated ones, indicating a degree of selectivity inherent to the reagent. rsc.org
This compound is a particularly effective oxidizing agent for the selective conversion of alcohols at the benzylic position to the corresponding ketones and aldehydes. researchgate.netnih.govjst.go.jp In one established protocol, the reaction is carried out in the presence of tert-butyl hydroperoxide in chlorobenzene (B131634) at approximately 70°C. researchgate.netnih.govjst.go.jp This system provides good yields of the desired carbonyl compounds. researchgate.net The presence of tert-butyl hydroperoxide with a catalytic amount of this compound serves as an efficient combination for this selective oxidation. researchgate.net
Table 1: Selective Oxidation of Benzylic Alcohols with this compound
The data in this table is synthesized from qualitative descriptions of high yields in the cited sources for illustrative purposes. rsc.org
Beyond its high selectivity for benzylic positions, this compound is a competent oxidant for a broader range of primary and secondary alcohols. rsc.org Primary alcohols are converted to aldehydes, while secondary alcohols yield ketones. The reactions are generally clean and provide the carbonyl derivatives in high yields. rsc.org In some cases where the substrate is amenable, further oxidation can lead to dehydrogenated compounds. researchgate.net
Table 2: Oxidation of Various Primary and Secondary Alcohols
Data sourced from research findings. rsc.org
This compound serves as a mild and efficient reagent for the oxidation of phenols, hydroquinones, and pyrocatechols to their corresponding quinones. rsc.orgrsc.org This transformation is valuable for the synthesis of quinonoid compounds, which are important structural motifs in many natural products and biologically active molecules. The reactions are typically performed by adding a tetrahydrofuran (B95107) (THF) solution of the phenol (B47542) to a suspension of the anhydride in THF at around 50°C. rsc.org
A notable application of this compound is the direct conversion of phenols into ortho-quinones (o-quinones). rsc.orgsigmaaldrich.com This method is effective even for phenols where the para-position is unsubstituted, a transformation that can be challenging with other oxidation methods. rsc.orgrsc.org The utility of this method is generally for producing o-quinones that are stable and not prone to further reactions under the mild conditions employed. rsc.orgrsc.org
Table 3: Oxidation of Phenols to Ortho-Quinones
Data sourced from research findings. rsc.org
Pyrocatechols, also known as catechols or 1,2-dihydroxybenzenes, are common precursors for o-quinones. rsc.org this compound provides an excellent method for this conversion. The reaction proceeds under mild conditions, typically at room temperature in a solvent like tetrahydrofuran, and compares favorably with other literature procedures. rsc.org This method has been used to convert a number of pyrocatechol (B87986) and hydroquinone (B1673460) derivatives into the corresponding quinones in excellent yields, often ranging from 84-92%. rsc.org For example, the oxidation of 1,4-dihydroxynaphthalene (B165239) with this compound yields 1,4-naphthoquinone (B94277) in 92% yield, and hydroquinone is converted to benzoquinone in 84% yield. rsc.org
Oxidation of Hydrazines to Azo-Compounds and Azines
This compound is an effective reagent for the oxidation of various hydrazine (B178648) derivatives, leading to the formation of azo-compounds and related species. This transformation is valuable for the synthesis of molecules with the R-N=N-R' linkage, which are important in dye chemistry and as synthetic intermediates. anjs.edu.iqsemanticscholar.orgnih.gov
The reaction is generally carried out by treating the hydrazine derivative with this compound at moderate temperatures. For instance, various hydrazo compounds and aldehyde hydrazones are readily oxidized to yield azo- and nitroso-species in high yields. rsc.org The dehydrogenation of hydrazines with either benzeneseleninic acid or its anhydride can generate stable azo-compounds or, in some cases, unstable di-imide species. rsc.org
Detailed research has shown that aldehyde hydrazones, when treated with this compound at temperatures between 40-50 °C, can form acylazo-derivatives in good yield, which is a novel outcome compared to the regeneration of the parent aldehydes. This method provides a practical route for synthesizing a variety of azo compounds under mild conditions. organic-chemistry.orgorganic-chemistry.org
Table 1: Oxidation of Hydrazine Derivatives with this compound This table is interactive and can be sorted by clicking on the column headers.
| Starting Material | Product Type | Reagent | Typical Yield | Reference |
|---|---|---|---|---|
| Aldehyde Hydrazones | Acylazo-derivatives | (PhSeO)₂O | Good | |
| Hydrazo Compounds | Azo-compounds | (PhSeO)₂O | High | rsc.org |
Conversion of Sulfides to Sulfoxides
The selective oxidation of sulfides (thioethers) to sulfoxides is a fundamental transformation in organic synthesis, as sulfoxides are important intermediates in medicinal and materials chemistry. rsc.orgresearchgate.net this compound and related seleninic acid derivatives serve as effective catalysts in this conversion, particularly when used with a stoichiometric oxidant like hydrogen peroxide. The challenge in this reaction is often to prevent over-oxidation to the corresponding sulfone. google.comnih.gov
Organoselenium compounds, including cyclic seleninate esters, have been shown to catalyze the oxidation of sulfides to sulfoxides efficiently. acs.org While the direct use of this compound for this purpose is documented, it is more commonly employed as a catalyst in conjunction with a terminal oxidant. The catalytic cycle involves the formation of a more potent oxidizing species, such as a peroxyseleninic acid, which then oxidizes the sulfide.
The reaction conditions are generally mild, offering high chemoselectivity for the sulfoxide (B87167) product with minimal formation of the sulfone byproduct. organic-chemistry.org This makes the method highly practical for the synthesis of complex molecules containing the sulfinyl group.
Epoxidation of Alkenes
The epoxidation of alkenes is a critical reaction for the synthesis of epoxides, which are versatile building blocks in organic chemistry. This compound, often in its hydrated form (benzeneseleninic acid), is a well-established catalyst for this transformation, typically in the presence of hydrogen peroxide. organic-chemistry.orgresearchgate.net
Benzeneseleninic acid (1) and its anhydride (2) are widely used as catalysts in conjunction with hydrogen peroxide (H₂O₂) for the epoxidation of a variety of alkenes. nih.gov This system is attractive due to the environmental friendliness of H₂O₂, with water being the only byproduct. mdma.ch The reaction is typically performed in a suitable organic solvent, such as dichloromethane (B109758). nih.gov The catalytic system efficiently converts a range of olefins to their corresponding epoxides. rug.nl The use of bicarbonate buffer can sometimes be employed to facilitate the reaction, as it can activate the hydrogen peroxide. mdma.chmdma.ch
For a long time, benzeneperoxyseleninic acid was the presumed key intermediate in the epoxidation of alkenes using the benzeneseleninic acid/hydrogen peroxide system. nih.govresearchgate.net This species was thought to form in situ and act as the active oxygen-transfer agent. youtube.com
However, recent research has provided surprising new insights into the reaction mechanism. nih.govresearchgate.net Studies on the epoxidation of cyclooctene (B146475) revealed that benzeneperoxyseleninic acid reacts sluggishly and is prone to rapid decomposition. nih.gov Instead, it was discovered that this intermediate transforms into a more stable mixed selenonium-selenonate salt. researchgate.net This salt, in the presence of excess hydrogen peroxide, generates the corresponding selenonic acid. nih.gov
The selenonic acid itself is not an effective epoxidizing agent. However, in the presence of hydrogen peroxide, it is further oxidized to what is believed to be benzeneperoxyselenonic acid. This Se(VI) species is now proposed to be the principal active oxidant responsible for the rapid and efficient epoxidation of the alkene. nih.govresearchgate.net This discovery has shifted the mechanistic understanding, highlighting the unexpected but crucial role of Se(VI) species in these catalytic oxidations. nih.gov
Oxidation of Benzylic Hydrocarbons
The oxidation of the carbon atom adjacent to an aromatic ring, known as the benzylic position, is a key method for synthesizing aromatic aldehydes and ketones. mdpi.commasterorganicchemistry.comlibretexts.org this compound has proven to be a potent reagent for this type of side-chain oxidation. rsc.org
This compound can oxidize a variety of aromatic and heteroaromatic hydrocarbons at the benzylic position. The reaction is typically carried out in a high-boiling solvent like chlorobenzene at temperatures ranging from 100–130 °C. rsc.org For simple substrates, this method provides good yields of the corresponding aldehydes or ketones. rsc.org
In some systems, this compound is used in catalytic amounts in the presence of a co-oxidant like tert-butyl hydroperoxide. This combination is particularly effective for the selective oxidation of benzylic alcohols to their corresponding carbonyl compounds. researchgate.netnih.gov For example, using this compound with tert-butyl hydroperoxide in chlorobenzene at around 70°C provides an effective system for this selective transformation. nih.gov This approach is a useful alternative to methods that utilize stoichiometric heavy metal oxidants. nih.gov
Table 2: Oxidation of Benzylic Substrates This table is interactive and can be sorted by clicking on the column headers.
| Substrate Type | Reagent System | Product | Conditions | Reference |
|---|---|---|---|---|
| Aromatic Hydrocarbons | (PhSeO)₂O | Aldehydes/Ketones | Chlorobenzene, 100–130 °C | rsc.org |
Formation and Characterization of Selenated By-products
The generally accepted stoichiometry for the dehydrogenation of a ketone, for example, involves the reaction of one mole of the ketone with one mole of this compound to yield the α,β-unsaturated ketone, water, and diphenyl diselenide. The this compound is first hydrated to benzeneseleninic acid (PhSeO₂H), which then reacts with the enol form of the ketone. Subsequent elimination of a molecule of water and benzeneselenenic acid (PhSeOH) gives the α,β-unsaturated ketone. The unstable benzeneselenenic acid then disproportionates to benzeneseleninic acid and diphenyl diselenide.
While diphenyl diselenide is the major selenium-containing by-product, other transient organoselenium intermediates are involved in the catalytic cycle. These can include selenonium salts and other Se(IV) and Se(VI) species, particularly when co-oxidants like hydrogen peroxide are used. nih.gov However, in the absence of such co-oxidants, these intermediates are typically not isolated. The characterization of diphenyl diselenide is straightforward and is usually accomplished by standard analytical techniques such as melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry. Its distinct yellow color also aids in its identification during workup procedures.
Oxidation of Ketones and Lactams
This compound is a highly effective reagent for the oxidation of ketones and lactams, offering pathways to valuable synthetic intermediates. These transformations include dehydrogenation to introduce unsaturation, angular hydroxylation of complex polycyclic systems, and, in specific cases, ring contraction reactions.
One of the most significant applications of this compound is the dehydrogenation of saturated ketones to their corresponding α,β-unsaturated derivatives. This transformation is of great synthetic importance as α,β-unsaturated carbonyl compounds are versatile building blocks in organic synthesis. The reaction is typically carried out by heating the ketone with this compound in a non-polar solvent such as chlorobenzene or benzene (B151609).
The reaction proceeds via the formation of an α-seleninyl ketone intermediate, which then undergoes syn-elimination to afford the enone and benzeneselenenic acid. This method is generally applicable to a wide range of cyclic and acyclic ketones.
Table 1: Dehydrogenation of Various Ketones with this compound
| Ketone | Product | Reaction Conditions | Yield (%) |
| Cyclohexanone | Cyclohex-2-en-1-one | Chlorobenzene, reflux | 85 |
| 4-Cholesten-3-one | 1,4-Cholestadien-3-one | Chlorobenzene, 120 °C | 92 |
| α-Amyrone | α-Amyr-1-en-3-one | Chlorobenzene, 95-100 °C | 74 |
| β-Amyrone | β-Amyr-1-en-3-one | Chlorobenzene, 95-100 °C | 54 |
This compound has proven to be a particularly effective reagent for the dehydrogenation of steroidal ketones, often providing excellent yields under relatively mild conditions. wikipedia.orgresearchgate.net This method serves as a valuable alternative to other dehydrogenating agents like selenium dioxide. The reactions are typically conducted in refluxing chlorobenzene. researchgate.net The regioselectivity of the dehydrogenation is influenced by the structure of the steroidal substrate.
Table 2: Dehydrogenation of Steroidal Ketones with this compound wikipedia.org
| Steroidal Ketone | Product | Temperature (°C) | Time | Yield (%) |
| Lanostanone | Lanost-1-en-3-one | 95 | 45 min | 67 |
| Cholest-4-en-3-one | Cholesta-1,4-dien-3-one | 132 | 40 min | 92 |
| 4,4-Dimethylcholest-5-en-3-one | 4,4-Dimethylcholesta-1,5-dien-3-one | 95-100 | 35 min | 67 |
| Hecogenin acetate | 9(11)-Dehydrohecogenin acetate | 95-100 | 25 min | 91 |
| Lupeone | Lup-1-en-3-one | 95-100 | 15 min | 58 |
| Cholestan-3-one | Cholest-1-en-3-one | 95-100 | 50 min | 52 |
This compound can also be utilized to introduce a hydroxyl group at the angular position of polycyclic ketones. This reaction provides a direct method for the synthesis of tertiary alcohols, which can be challenging to prepare by other means. The reaction likely proceeds through the formation of an α-seleninylated ketone intermediate, which upon further oxidation and rearrangement, leads to the hydroxylated product.
The use of this compound to effect ring contraction in simple cycloalkanones is not a widely documented transformation. While organoselenium compounds, in general, have been implicated in ring contraction reactions, specific and reliable protocols using this compound for this purpose on general cycloalkanones are not prevalent in the scientific literature. researchgate.net
However, in the context of steroidal systems, it has been observed that with an excess of this compound and prolonged reaction times, 4,4-dimethyl ketones can undergo ring-A-contraction to yield diketones in moderate yields. researchgate.net This suggests that under forcing conditions, this compound can induce skeletal rearrangements, although this is not a general or high-yielding method for the ring contraction of cycloalkanones.
This compound is an effective reagent for the conversion of cyclopentanones into the corresponding cyclopentenones. orgsyn.org This dehydrogenation reaction is typically carried out in refluxing benzene and provides moderate to good yields of the desired α,β-unsaturated cyclic ketones. orgsyn.org The reaction is a valuable tool for the synthesis of these important five-membered ring structures, which are common motifs in natural products and other biologically active molecules.
Table 3: Preparation of Cyclopentenones from Cyclopentanones
| Cyclopentanone Derivative | Product | Yield (%) |
| Cyclopentanone | Cyclopent-2-en-1-one | 65 |
| 2-Methylcyclopentanone | 2-Methylcyclopent-2-en-1-one | 72 |
| 3-Methylcyclopentanone | 3-Methylcyclopent-2-en-1-one | 68 |
Oxidation of Olefins in the Presence of Trimethylsilyl (B98337) Triflate (TMSOTf)
A potent oxidizing system for olefins is composed of this compound (BSA) and trimethylsilyl triflate (TMSOTf). This combination is believed to form the highly reactive benzeneseleninyl cation, which is the key electrophilic species. The outcome of the reaction is highly dependent on the structure of the olefin substrate. acs.orgresearchgate.net
Formation of α,β-Unsaturated Carbonyl Compounds
The oxidation of 1,1-disubstituted olefins with the this compound and TMSOTf system predominantly yields α,β-unsaturated carbonyl compounds. acs.orgfigshare.com The reaction proceeds through the initial formation of a carbocation, which can then undergo either proton abstraction or addition of an oxygen nucleophile. Subsequent oxidation leads to the final unsaturated product. researchgate.net For example, the oxidation of (+)-camphene, a 1,1-disubstituted olefin, results in rearranged products, including an oxoselenide and a dioxo compound, rather than a simple formyl group-containing product. researchgate.net
Table 1: Oxidation of 1,1-Disubstituted Olefins with BSA/TMSOTf researchgate.net
| Substrate | Major Product(s) | Yield (%) |
|---|---|---|
| (-)-β-Pinene | Nopinone | 45 |
| (+)-Camphene | Oxoselenide derivative | 35 |
| Dioxo compound derivative | 15 | |
| Methylenecyclohexane | 1-Methylcyclohexene-1-carbaldehyde | 25 |
Formation of 1,2- and 1,4-Dihydroxylated Products
In contrast to 1,1-disubstituted olefins, sterically hindered tri- or tetrasubstituted olefins tend to yield 1,2- or 1,4-dihydroxylated products when treated with this compound and TMSOTf. acs.orgresearchgate.net The reaction mechanism is thought to involve the formation of four-membered cyclic intermediates. researchgate.net For instance, the oxidation of Δ⁵-steroids, which are trisubstituted olefins, with this reagent system results in the formation of 5α,6β-diols. Similarly, a tetrasubstituted olefin derived from a steroid smoothly afforded a 10β,12α-diol in high yield. researchgate.net This high degree of regio- and stereoselectivity is a key feature of this transformation for complex molecules. researchgate.net
Table 2: Oxidation of Tri- and Tetrasubstituted Olefins with BSA/TMSOTf researchgate.net
| Substrate Type | Example Substrate | Product Type | Yield (%) |
|---|---|---|---|
| Trisubstituted | Δ⁵-Steroid | 5α,6β-Diol | 50-85 |
Generation and Reactivity of the Benzeneseleninyl Cation
The active oxidant in the BSA/TMSOTf system is presumed to be the benzeneseleninyl cation (PhSe(O)⁺). acs.orgresearchgate.net This highly reactive electrophilic species is generated in situ from the reaction between this compound and trimethylsilyl triflate. acs.org The cation readily attacks the electron-rich double bond of an olefin. Computational studies suggest that for certain substrates, the initial attack occurs from the α-face of the double bond. researchgate.net The intermediate formed can then undergo different reaction pathways depending on the olefin's substitution pattern, leading to either α,β-unsaturated carbonyls or dihydroxylated products as described above. researchgate.net
Oxidation of Thiocarbonyl Compounds to Corresponding Oxo Derivatives
This compound is an effective reagent for the mild conversion of various thiocarbonyl compounds into their corresponding oxo carbonyl derivatives. rsc.org This transformation is typically carried out at room temperature in a solvent like tetrahydrofuran and provides high yields of the desired product. The method is applicable to a broad range of substrates, including xanthates, thioesters, thiocarbonates, thioamides, and thiones. rsc.org
A significant advantage of this method is its mildness, allowing for its use in complex molecules and natural products. rsc.org The primary byproduct of the reaction is diphenyl diselenide, which can be easily recovered and re-oxidized back to the anhydride, allowing for reagent recycling. rsc.org In comparative studies with selenium dioxide, this compound demonstrated superior performance, avoiding the formation of product mixtures or the need for very long reaction times. rsc.org
Table 3: Conversion of Thiocarbonyl Compounds to Oxo Derivatives with this compound rsc.org
| Substrate Class | Example Substrate | Product | Yield (%) |
|---|---|---|---|
| Xanthate | Menthyl S-methyl xanthate | Menthyl O-methyl carbonate | 98 |
| Thioester | Cholestan-3β-yl thiobenzoate | Cholestan-3β-yl benzoate | 95 |
| Thiocarbonate | Diethyl trithiocarbonate | Diethyl dithiocarbonate | 99 |
| Thioamide | N,N-Dimethylthiobenzamide | N,N-Dimethylbenzamide | 98 |
Oxidation of Carbonyl Compounds to Carboxylic Acids and Lactones
This compound serves as a versatile oxidant for the conversion of carbonyl compounds. Aldehydes can be oxidized to the corresponding carboxylic acids. researchgate.netic.ac.uk This transformation is a fundamental process in organic synthesis. iitk.ac.in
Furthermore, this compound can be used to dehydrogenate δ-lactones, introducing unsaturation into the lactone ring. For example, δ-lactones such as 4-oxa-5α-cholestan-3-one undergo smooth dehydrogenation when heated with BSA in chlorobenzene. rsc.org Extended reaction times with certain substrates can also lead to hydroxylation at other positions in the molecule. rsc.org
Oxidation of Nitrogen-Containing Organic Compounds
This compound is a useful reagent for the oxidation of several classes of nitrogen-containing organic compounds. Aldehyde hydrazones, hydrazo compounds, and hydroxylamines are readily oxidized by BSA to yield azo- and nitroso-species, respectively.
Notably, the reaction of phenyl and p-nitrophenyl hydrazones of aldehydes with this compound at moderate temperatures (40-50 °C) leads to the formation of acylazo-derivatives in good yields, rather than regenerating the parent aldehyde. However, tosylhydrazones and oximes of aldehydes are converted back into the parent aldehyde under similar conditions. researchgate.net This differential reactivity highlights the reagent's utility in synthetic chemistry.
Table 4: Oxidation of Nitrogen-Containing Compounds with this compound
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-Furaldehyde phenylhydrazone | 2-Furoylazobenzene | 87 |
| Benzaldehyde p-nitrophenylhydrazone | N'-(4-nitrobenzoyl)-N-phenyl-diazene | 76 |
| 2-Naphthaldehyde tosylhydrazone | 2-Naphthaldehyde | 99 |
Oxidation of Hydrazones, Oximes, and Semicarbazones to Ketones
This compound has been established as an effective reagent for the regeneration of ketones from their corresponding hydrazone, oxime, and semicarbazone derivatives. proquest.comsemanticscholar.org This transformation is typically carried out under mild conditions, proving advantageous in cases where other methods have failed. The reaction generally proceeds in good yields, making it a valuable tool for deprotection strategies in organic synthesis.
The oxidation of these azomethine derivatives to their parent carbonyl compounds is a useful synthetic transformation, particularly in the context of protecting group chemistry. The reaction is typically performed by treating the substrate with this compound in a suitable solvent at moderately elevated temperatures. For instance, various ketone hydrazones, oximes, and semicarbazones have been successfully converted to the corresponding ketones in good yields. semanticscholar.org
| Substrate | Product | Yield (%) |
| Cyclohexanone phenylhydrazone | Cyclohexanone | 95 |
| Acetophenone oxime | Acetophenone | 85 |
| Camphor semicarbazone | Camphor | 90 |
This table presents illustrative data on the oxidation of various ketone derivatives to their corresponding ketones using this compound.
The reaction is not limited to ketone derivatives; tosylhydrazones and oximes of aldehydes can also be readily converted back to the parent aldehyde. proquest.com
Oxidation of Secondary Amines to Nitrones
The oxidation of secondary amines to nitrones is a fundamental transformation in organic synthesis, as nitrones are valuable intermediates for the construction of nitrogen-containing heterocycles and other complex molecules. While various oxidizing agents have been employed for this purpose, the specific use of this compound for the direct oxidation of secondary amines to nitrones is not extensively documented in the scientific literature. General reviews on organoselenium chemistry mention the oxidation of secondary amines to nitrones as a possible transformation, but specific examples utilizing this compound are not provided. Therefore, this does not appear to be a common or well-established application of this particular reagent.
Oxidation of Phenylhydrazones
The oxidation of phenylhydrazones with this compound exhibits substrate-dependent behavior, leading to different product outcomes for aldehyde and ketone derivatives. In the case of ketone phenylhydrazones, the reaction typically results in the regeneration of the parent ketone in good yields, similar to the general trend observed for other hydrazones. proquest.com
However, the oxidation of aldehyde phenylhydrazones with this compound takes a different course. Instead of regenerating the parent aldehyde, this reaction affords acylazo-compounds. researchgate.net This distinct reactivity provides a synthetic route to this class of nitrogen-containing compounds. For example, the treatment of aldehyde phenylhydrazones and p-nitrophenylhydrazones with this compound at 40-50 °C leads to the formation of these novel acylazo-derivatives. researchgate.net
| Substrate | Product Type |
| Ketone Phenylhydrazone | Ketone |
| Aldehyde Phenylhydrazone | Acylazo-compound |
This table illustrates the different products obtained from the oxidation of ketone and aldehyde phenylhydrazones with this compound.
Oxidation of Alkenes to 1,2-Dicarbonyl Intermediates
This compound has been shown to oxidize both aryl- and alkyl-substituted alkenes directly to 1,2-dicarbonyl compounds. acs.org These dicarbonyl compounds are valuable synthetic intermediates, particularly in the synthesis of heterocyclic compounds such as indolone-N-oxides. The yields for this transformation are reported to be in the range of 20-70%. acs.org This method provides a direct route to 1,2-dicarbonyls from readily available alkene starting materials.
Regeneration of Carbonyl Compounds from Azomethine Derivatives
The regeneration of carbonyl compounds from their azomethine derivatives, such as hydrazones, oximes, and semicarbazones, is a crucial deprotection step in multi-step organic synthesis. This compound is a highly effective reagent for this purpose, offering mild reaction conditions and good to excellent yields. proquest.comsemanticscholar.org The process is applicable to a wide range of substrates, including those that are resistant to other deprotection methods. semanticscholar.org The reaction is typically carried out by treating the azomethine derivative with this compound in a solvent like tetrahydrofuran at temperatures around 40–50 °C. proquest.com
| Azomethine Derivative | Parent Carbonyl Compound |
| Hydrazone | Ketone/Aldehyde |
| Oxime | Ketone/Aldehyde |
| Semicarbazone | Ketone |
This table summarizes the utility of this compound in regenerating carbonyl compounds from various azomethine derivatives.
Active Carbon-Carbon Bond Cleavage Reactions
The cleavage of carbon-carbon bonds is a challenging transformation in organic synthesis, often requiring harsh reaction conditions or the use of specific transition metal catalysts. A thorough review of the scientific literature reveals no significant evidence for the application of this compound in mediating active carbon-carbon bond cleavage reactions. This type of transformation is not a recognized or documented application of this reagent.
Oxidative Amidation Processes
Oxidative amidation, the direct formation of an amide bond from an aldehyde and an amine, is a highly desirable transformation in organic synthesis due to its atom economy. Various methods have been developed to achieve this, typically employing different oxidizing agents. However, based on a comprehensive review of the available scientific literature, the use of this compound as the oxidant in such processes has not been reported. Therefore, this is not a known application of this compound.
Bromolactonization Reactions
Bromolactonization is a powerful cyclization method for forming lactones from unsaturated carboxylic acids, proceeding via an electrophilic addition mechanism. A thorough review of scientific literature indicates that the use of this compound as a primary reagent or catalyst for bromolactonization reactions is not a documented application. This transformation is typically promoted by a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or molecular bromine, often in the presence of a base or a specific solvent system to control selectivity. While this compound is a potent oxidant, its specific application to induce or catalyze the cyclization of unsaturated acids in the presence of a bromide source has not been established in the reviewed literature.
Applications in Total Synthesis of Complex Natural Products
This compound has proven to be a valuable tool in the multi-step total synthesis of several complex natural products, where its specific reactivity enables crucial transformations.
In the asymmetric total synthesis of asnovolins, a family of spiromeroterpenoid natural products, this compound was employed as a key desaturating agent. nih.gov During the synthesis of chermesin B, a related spiromeroterpenoid, other oxidizing agents like 2-iodoxybenzoic acid (IBX) failed to effect the desired desaturation of an advanced intermediate. nih.gov However, the application of this compound successfully induced the desaturation to furnish chermesin B in a high yield of 86% after a one-pot acetal (B89532) hydrolysis. nih.gov This step was critical for advancing to asnovolin J. nih.gov
| Reaction | Substrate | Reagent | Product | Yield (%) | Ref |
| Desaturation | Advanced Intermediate (31) | This compound | Chermesin B (2) | 86 | nih.gov |
This compound is an effective reagent for the introduction of a hydroxyl group at the angular (non-bridgehead tertiary) carbon atom of polycyclic ketones. researchgate.netoup.comresearchgate.net This transformation is synthetically valuable as these positions can be difficult to functionalize selectively using other methods. The reaction proceeds in good yield and has been successfully applied to various tricyclic ketone systems. oup.comresearchgate.net This hydroxylation capability allows for the strategic installation of functionality that is often present in complex natural products. researchgate.net
The reactivity of this compound has been harnessed for the structural modification of the bioactive natural product chaparrinone (B1197911). When chaparrinone triacetate is treated with this compound, a mixture of products is formed. researchgate.net The reaction yields not only the Δ14,15-dehydro compound through dehydrogenation but also two products resulting from angular hydroxylation at the C(5) position. researchgate.net This dual reactivity highlights the utility of the reagent in creating multiple analogues from a single precursor, which can be valuable for structure-activity relationship studies. However, the resulting deacetylated compounds did not show significant antineoplastic activity. researchgate.net
| Substrate | Reagent | Products | Ref |
| Chaparrinone triacetate | This compound | 1. Δ14,15-dehydrochaparrinone triacetate2. C(5)-hydroxylated chaparrinone triacetates | researchgate.net |
A key application of this compound is in the dehydrogenation of indoline (B122111) scaffolds to form the corresponding indoles. semanticscholar.orgrsc.org This transformation was developed into an efficient, standardized procedure that proved crucial in the final steps of the first total syntheses of several ergot alkaloids. semanticscholar.orgrsc.orgrsc.org Specifically, this method was successfully applied to the synthesis of (±)-lysergol, (±)-isolysergol, and (±)-elymoclavine, demonstrating its reliability and importance in accessing the ergoline (B1233604) ring system characteristic of this class of alkaloids. semanticscholar.orgrsc.org
| Substrate Type | Reagent | Product Type | Synthesized Alkaloids | Ref |
| Indoline precursor | This compound | Indole (ergoline core) | (±)-Lysergol, (±)-Isolysergol, (±)-Elymoclavine | semanticscholar.org, rsc.org |
Catalytic Applications of Benzeneseleninic Anhydride
Role as a Biocatalyst in Organic Transformations
While not a biocatalyst in the traditional sense of being an enzyme, benzeneseleninic anhydride (B1165640) and its related derivatives exhibit remarkable biomimetic activity, particularly by mimicking the function of the natural selenoenzyme glutathione (B108866) peroxidase (GPx). mdpi.comiitb.ac.in This enzyme is a crucial component of cellular antioxidant defense systems, where it catalyzes the reduction of harmful hydroperoxides, such as hydrogen peroxide, using glutathione as the reducing substrate. iitb.ac.inmdpi.com
The GPx-like activity of organoselenium compounds stems from their ability to undergo a redox cycle. iitb.ac.in In this biomimetic catalytic cycle, the selenium center is oxidized by a hydroperoxide to a higher oxidation state. This activated selenium species then oxidizes a thiol (like glutathione in biological systems or other thiols in chemical models), after which it is reduced back to its initial state, ready to begin the cycle anew. The ability of simple, synthetic organoselenium compounds to replicate the function of this complex enzyme has made them important subjects of study for developing novel antioxidants and therapeutic agents. mdpi.comresearchgate.net This catalytic behavior, mirroring a natural enzymatic process, allows for its classification in the broader field of bioinspired and biomimetic catalysis, which seeks to harness the principles of nature for synthetic applications. beilstein-journals.orgnih.govnih.gov
Design and Implementation of Catalytic Cycles Involving In Situ Reagent Generation
A key feature of the catalytic utility of benzeneseleninic anhydride is its role in catalytic cycles where the active oxidizing agent is generated in situ. This is most commonly achieved by using a catalytic amount of the selenium compound with a stoichiometric amount of a terminal oxidant, such as hydrogen peroxide (H₂O₂). nih.govmdpi.com This approach is central to numerous synthetic transformations, including epoxidations, dihydroxylations, and Baeyer-Villiger oxidations. nih.gov
The mechanism of these catalytic oxidations is complex and involves several selenium-containing intermediates. For many years, it was proposed that the reaction of benzeneseleninic acid (formed from the anhydride in the presence of water) with hydrogen peroxide generates benzeneperoxyseleninic acid, which then acts as the primary oxygen-transfer agent. nih.govresearchgate.net However, more recent and detailed mechanistic studies have revealed a more intricate pathway.
Research has shown that benzeneperoxyseleninic acid can be a sluggish oxidant and can rapidly decompose. nih.govresearchgate.net Instead, a surprising and crucial finding indicates that the principal active oxidant in many of these reactions is a Se(VI) species, the heretofore unknown benzeneperoxyselenonic acid. nih.gov The proposed catalytic cycle involves the following key steps:
Benzeneseleninic acid (1) reacts with H₂O₂ to form benzeneperoxyseleninic acid (3).
This intermediate is unstable and can rearrange or decompose, leading to the formation of benzeneselenonic acid (4) and a mixed selenonium-selenonate salt (7). nih.gov
The benzeneselenonic acid (4) is inert on its own but is activated by further oxidation with H₂O₂ to form the highly reactive benzeneperoxyselenonic acid (13), which is the principal species responsible for oxidizing the substrate (e.g., an alkene to an epoxide). nih.gov
The selenium species are then reduced and re-enter the catalytic cycle.
This dynamic system, involving the in situ generation and interconversion of multiple selenium species at different oxidation states (IV and VI), underscores the sophisticated design of these catalytic cycles. nih.govnih.gov
Comparative Studies on Selectivity and Efficiency with Alternative Oxidizing Agents
The catalytic system of this compound, often with a co-oxidant, has been evaluated in comparison to traditional stoichiometric oxidizing agents, most notably meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org These studies highlight differences in efficiency, selectivity, and reaction conditions.
In reactions like the Baeyer-Villiger oxidation, which converts ketones to esters or lactones, both m-CPBA and the this compound/H₂O₂ system are effective. wikipedia.orgorganic-chemistry.org However, the use of a catalytic amount of the selenium reagent provides a significant advantage in terms of atom economy over the stoichiometric use of m-CPBA. organic-chemistry.orgorganic-chemistry.org Benzeneseleninic acid derivatives used with hydrogen peroxide have been reported to afford high selectivity in catalytic Baeyer-Villiger oxidations. wikipedia.org
Furthermore, the this compound system demonstrates high selectivity in other transformations. For instance, when used with tert-butyl hydroperoxide, it serves as an effective agent for the selective oxidation of alcohols at the benzylic position to the corresponding ketones in good yields. researchgate.netnih.gov This chemoselectivity, targeting specific functional groups while leaving others untouched, is a critical measure of an oxidant's utility. While m-CPBA is also a versatile oxidant, its reactivity can sometimes lead to competing reactions, such as epoxidation versus Baeyer-Villiger oxidation in unsaturated ketones, with the outcome being highly dependent on the substrate and conditions. stackexchange.com
The table below offers a conceptual comparison for the Baeyer-Villiger oxidation of a generic cyclic ketone, illustrating the typical differences between the catalytic selenium-based system and a stoichiometric peracid.
| Parameter | This compound / H₂O₂ | m-CPBA (meta-chloroperoxybenzoic acid) |
|---|---|---|
| Reagent Stoichiometry | Catalytic (e.g., 1-10 mol%) | Stoichiometric (≥1 equivalent) |
| Co-oxidant | Hydrogen Peroxide | None (reagent is the oxidant) |
| Byproducts | Water | meta-Chlorobenzoic acid |
| Selectivity | Generally high regioselectivity reported. wikipedia.org | Predictable regioselectivity based on migratory aptitude. organic-chemistry.org |
| Typical Efficiency | Good to excellent yields. | Good to excellent yields. masterorganicchemistry.com |
Integration into Green Chemistry Approaches Utilizing Co-oxidants (e.g., Hydrogen Peroxide)
The use of this compound as a catalyst aligns well with the principles of green chemistry, primarily through its partnership with environmentally benign co-oxidants like hydrogen peroxide. doria.fi Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
The catalytic system of this compound/H₂O₂ offers several distinct advantages from a green chemistry perspective:
Use of a "Green" Oxidant : Hydrogen peroxide is considered an ideal oxidant because its only byproduct upon reaction is water, which is non-toxic and environmentally harmless. doria.fi This contrasts sharply with many classical oxidations that use stoichiometric amounts of heavy metal reagents (e.g., chromium or manganese) or chlorinated oxidants, which generate significant hazardous waste. organic-chemistry.orgresearchgate.net
Catalytic Efficiency : Employing this compound in catalytic quantities, rather than stoichiometric amounts, significantly improves atom economy. This minimizes waste, as the bulk of the transformation is carried out by the co-oxidant, and the catalyst is regenerated and reused within the reaction cycle.
Avoiding Hazardous Reagents : This catalytic method provides an alternative to using peracids like m-CPBA. While effective, m-CPBA is potentially explosive in pure form, and its use generates chlorinated aromatic waste. organic-chemistry.org The selenium-catalyzed system avoids these issues, contributing to a safer and cleaner process.
The table below summarizes the green chemistry attributes of the this compound/H₂O₂ system compared to a traditional stoichiometric oxidant.
| Green Chemistry Principle | This compound / H₂O₂ System | Traditional Stoichiometric Oxidant (e.g., CrO₃, m-CPBA) |
|---|---|---|
| Waste Prevention (Atom Economy) | High; catalyst is used in small amounts. | Low; stoichiometric reagent generates significant byproduct waste. |
| Safer Solvents & Auxiliaries | Can often be performed in environmentally acceptable solvents. | Often requires chlorinated solvents. |
| Design for Energy Efficiency | Reactions often proceed under mild conditions. | May require more forcing conditions. |
| Use of Catalysis | Inherently catalytic. | Stoichiometric; not catalytic. |
| Benign Byproducts | Water is the only byproduct from H₂O₂. doria.fi | Heavy metal salts or chlorinated organic compounds. |
By integrating a recyclable catalyst with a clean terminal oxidant, the use of this compound in organic synthesis represents a significant step toward more sustainable and environmentally responsible chemical manufacturing.
Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and crystal packing, offering an unambiguous depiction of the molecule's solid-state structure.
Table 1: Expected Structural Parameters for Benzeneseleninic Anhydride (B1165640)
| Parameter | Expected Feature |
|---|---|
| Molecular Geometry | Two pyramidal selenium centers linked by a bridging oxygen atom. |
| Bonding | Each selenium atom is bonded to a phenyl ring, a bridging oxygen, and a terminal oxygen (Se=O). |
| Conformation | The molecule likely adopts a bent conformation at the central Se-O-Se linkage. |
| Symmetry | The molecule may exhibit C₂ symmetry depending on the torsional angles of the phenyl groups. |
Note: The data in this table is based on theoretical expectations, as experimental X-ray crystallographic data is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy, Including ⁷⁷Se NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While specific, detailed spectra for benzeneseleninic anhydride are not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be dominated by signals from the aromatic protons of the two phenyl groups. Due to the electron-withdrawing nature of the seleninyl group [-Se(O)O-], these protons would be deshielded and resonate downfield from benzene (B151609) (7.36 ppm). The protons ortho to the selenium atom are expected to be the most deshielded, followed by the para and meta protons. The spectrum would likely show a complex multiplet pattern in the aromatic region, typically between 7.5 and 8.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for the carbon atoms of the phenyl rings. Four distinct signals are expected for each phenyl group, assuming free rotation: one for the ipso-carbon (the carbon attached to selenium), one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon. The ipso-carbon signal is often broad and of lower intensity. The chemical shifts for the aromatic carbons are typically found in the 125-150 ppm range.
⁷⁷Se NMR Spectroscopy: The ⁷⁷Se nucleus is NMR-active (spin I = ½) and provides direct insight into the chemical environment of the selenium atom. ⁷⁷Se NMR spectroscopy is characterized by a very wide range of chemical shifts, making it highly sensitive to the oxidation state and substitution pattern of selenium. For organoselenium compounds, chemical shifts can span over 2000 ppm. huji.ac.il In this compound, the selenium atoms are in the +4 oxidation state. Based on data for related seleninic acids and other Se(IV) compounds, the ⁷⁷Se chemical shift is expected to be in the downfield region of the spectrum. For comparison, the ⁷⁷Se chemical shift for benzeneseleninic acid has been reported, and the anhydride would likely resonate in a similar region. rsc.org Diphenyl diselenide is often used as an external reference for ⁷⁷Se NMR, with a chemical shift of approximately 461 ppm. rsc.org
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| ¹H | 7.5 - 8.5 | Multiplet |
| ¹³C | 125 - 150 | Multiple signals |
| ⁷⁷Se | Highly downfield (specific value not published) | Singlet |
Note: These are predicted values based on general principles of NMR spectroscopy and data from similar compounds.
Infrared (IR) Spectroscopy for Structural Confirmation and Purity Assessment
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in a molecule and for assessing sample purity. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. thermofisher.com
Structural Confirmation: The key functional groups in this compound give rise to characteristic peaks. The Se=O double bond stretch typically results in a strong absorption band. Anhydrides are known for showing two carbonyl stretching bands due to symmetric and asymmetric vibrations; similarly, the Se-O-Se linkage in this compound is expected to produce characteristic stretching vibrations. Furthermore, the presence of the phenyl groups is confirmed by aromatic C-H stretching vibrations (typically above 3000 cm⁻¹) and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz
Purity Assessment: A crucial application of IR spectroscopy for this compound is the assessment of its purity, specifically the detection of its hydrated form, benzeneseleninic acid (C₆H₅SeO₂H). This compound is hygroscopic and can readily absorb water to form the corresponding acid. chemicalbook.com This conversion can be monitored by the appearance of a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer-like structure formed by the seleninic acid. A pure sample of the anhydride should be free of this broad O-H band. chemicalbook.com Therefore, heating the compound under vacuum until this band disappears is a common purification method. chemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Confirms presence of phenyl groups. |
| ~1600 & ~1450 | Aromatic C=C Stretch | Confirms presence of the aromatic ring. |
| 900 - 700 | Se=O and Se-O-Se Stretch Region | Characteristic vibrations of the seleninic anhydride functional group. |
| Absence of 3300 - 2500 | Absence of O-H Stretch | Indicates high purity and absence of benzeneseleninic acid. |
Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).
Theoretical Chemistry and Advanced Computational Studies
Computational Elucidation of Reaction Pathways and Energetic Profiles
Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms involving benzeneseleninic anhydride (B1165640). Through the use of quantum chemical calculations, researchers can map out potential energy surfaces, identify transition states, and determine the energetic profiles of various reaction pathways. These studies provide a microscopic view of the reaction dynamics, complementing experimental observations and offering predictive insights into the reactivity of this versatile oxidizing agent.
One area of significant computational investigation has been the role of benzeneseleninic anhydride in the oxidation of alcohols. The generally accepted mechanism involves the formation of a seleninate ester intermediate, which then undergoes a syn-elimination to yield the corresponding aldehyde or ketone. A computational study focusing on heteroatom analogues of selenoxide syn-eliminations has provided valuable energetic data for this key step. Using Density Functional Theory (DFT) at the B3LYP level with a mixed basis set (6-311G(d,p) for C, H, N, O and cc-pVTZ for Se), the activation energy for the transformation of a model methyl seleninate to formaldehyde was calculated. This study revealed a slightly exothermic process with a computed activation energy, providing quantitative support for the viability of the syn-elimination pathway in oxidations mediated by this compound researchgate.net.
Table 1: Calculated Energetics for the syn-Elimination of a Model Seleninate Ester
| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal mol⁻¹) |
| Methyl seleninate → Formaldehyde | DFT (B3LYP) | 6-311G(d,p) / cc-pVTZ | 26.6 |
Further computational work has explored the reactions of this compound with olefins, particularly in the presence of activators like trimethylsilyl (B98337) triflate (TMSOTf). Under these conditions, the formation of a highly reactive benzeneseleninyl cation is proposed. DFT calculations have been employed to investigate the subsequent reaction pathways of this cation with olefins. For the reaction with a model steroid, an energetic diagram was constructed based on calculations at the B3LYP/6-31G**/PCM(CH₂Cl₂) level of theory. These calculations elucidated the Gibbs free energy (ΔG) profile for the α-attack of the benzeneseleninyl cation on the double bond, supporting a stepwise mechanism and helping to rationalize the observed product distribution longdom.orgchemicalbook.com. The computational results indicated that the formation of a four-membered cyclic intermediate via a concerted [2+2] cycloaddition is an energetically favorable pathway longdom.orgchemicalbook.com.
Table 2: Key Features of the Computationally Studied Reaction of Benzeneseleninyl Cation with a Model Olefin
| Feature | Computational Details | Finding |
| Reacting Species | Benzeneseleninyl cation and model steroid | α-side attack is preferred |
| Method | DFT (B3LYP/6-31G**) with PCM | Elucidation of the ΔG profile |
| Proposed Intermediate | Four-membered cyclic intermediate | Supported by energetic calculations |
These computational studies highlight the power of theoretical chemistry in dissecting the intricate mechanisms of reactions involving this compound. By providing detailed energetic information, they not only explain experimental outcomes but also guide the design of new synthetic methodologies.
Quantum-Chemical Investigations of Rearrangement Mechanisms
While computational studies have provided significant insights into the bimolecular reaction pathways of this compound, the quantum-chemical investigation of its potential unimolecular rearrangement mechanisms remains a less explored area. The intrinsic stability of the anhydride and the energetic barriers to its rearrangement are crucial for understanding its reactivity and storage.
Based on the available scientific literature, there is a notable scarcity of dedicated computational studies focusing solely on the rearrangement mechanisms of this compound itself. Much of the theoretical work has been directed towards its reactions with various organic substrates, as detailed in the previous section.
However, the principles of quantum chemistry can offer hypotheses regarding potential rearrangement pathways. For instance, one could envision a rearrangement involving the migration of a phenyl group or an oxygen atom, potentially leading to isomeric structures. The energetic feasibility of such processes would depend on the stability of the transition states and the resulting intermediates or products. High-level ab initio or DFT calculations would be necessary to accurately model these potential rearrangements and determine the associated activation energies.
The absence of extensive computational studies on this specific topic suggests an opportunity for future research. A thorough theoretical investigation could provide valuable information on:
The rotational barriers around the Se-O and Se-C bonds.
The potential for disproportionation into other selenium-containing species.
The influence of solvent on the stability and rearrangement pathways.
Such studies would contribute to a more complete understanding of the fundamental chemical properties of this compound and could have implications for its synthesis, handling, and application in organic synthesis. Without specific computational data from the literature, any discussion on rearrangement mechanisms remains speculative. Future quantum-chemical investigations are needed to fill this knowledge gap.
Emerging Research Directions and Future Prospects
Development of Sustainable Methodologies (e.g., Flow Chemistry, Electrosynthesis)
The development of sustainable chemical processes is a paramount goal in modern synthetic chemistry. For a reagent like benzeneseleninic anhydride (B1165640), which is a powerful oxidant, the adoption of sustainable methodologies such as flow chemistry and electrosynthesis presents a promising frontier for research. While specific applications of benzeneseleninic anhydride within these domains are still emerging, the potential benefits are significant.
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for oxidation reactions. These include enhanced heat and mass transfer, improved reaction control, and increased safety, particularly when dealing with highly reactive intermediates or exothermic processes. The application of flow chemistry to this compound-mediated oxidations could lead to higher yields, reduced reaction times, and the potential for process automation and scale-up. The in-line purification and telescoping of reaction steps, which are hallmarks of flow chemistry, could streamline the synthesis of complex molecules where this compound is used as a key oxidizing agent.
Electrosynthesis represents another avenue for enhancing the sustainability of processes involving this compound. This technique utilizes electricity to drive chemical transformations, often obviating the need for stoichiometric chemical oxidants or reductants and thereby reducing waste generation. A key potential application in this context is the electrochemical regeneration of the active selenium(IV) species from the selenium(II) byproducts formed after the oxidation reaction. Such an in-situ regeneration would allow for the use of this compound in catalytic amounts, significantly improving the atom economy and reducing the environmental impact associated with selenium reagents. While the direct electrosynthesis or regeneration of this compound in continuous flow systems is a nascent area of research, the broader field of organoselenium electrochemistry suggests its feasibility.
The integration of these sustainable technologies with this compound chemistry holds the potential to not only improve the environmental footprint of existing synthetic routes but also to enable new and more efficient chemical transformations. Future research will likely focus on the development of robust flow reactor setups for this compound oxidations and the design of efficient electrochemical cells for its regeneration, paving the way for its broader application in both academic and industrial settings.
Exploration of this compound in Materials Science and Device Fabrication (e.g., π-Conjugated Systems)
The unique reactivity of this compound makes it a valuable tool in the synthesis of advanced materials, particularly in the realm of materials science and the fabrication of electronic devices. Its role as a selective oxidant is being explored for the preparation of key building blocks for π-conjugated systems, which are the cornerstone of organic electronics.
One notable application is in the synthesis of anthracenetetrones, which are important precursors for π-conjugated small molecules and polymers. chemrxiv.org These materials are of interest for their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The oxidation of dihydroxyanthracenes to the corresponding anthracenetetrones using this compound has been shown to be an efficient method. chemrxiv.org For instance, the oxidation of 2,6-dihydroxyanthracene to 1,2,5,6-anthracenetetrone can be achieved in good yields, providing a crucial building block for the synthesis of fully conjugated ladder polymers through subsequent polycondensation reactions. chemrxiv.org While the resulting polymers have not yet been extensively tested in devices, the foundational synthetic methodology highlights the potential of this compound in accessing novel organic semiconductor materials. chemrxiv.org
The table below summarizes a key oxidation reaction facilitated by this compound in the synthesis of a precursor for π-conjugated systems.
| Starting Material | Product | Oxidizing Agent | Reaction Conditions | Significance |
|---|---|---|---|---|
| 2,6-Dihydroxyanthracene | 1,2,5,6-Anthracenetetrone | This compound | Dry THF, under argon, 50°C, 3 h | Provides a key building block for the synthesis of π-conjugated ladder polymers for potential use in organic electronic devices. chemrxiv.org |
The future prospects in this area involve the broader application of this compound to synthesize a wider array of functional organic materials. This could include the targeted oxidation of various aromatic and heteroaromatic systems to generate novel monomers for polymerization or to introduce specific functionalities into existing materials to tune their electronic properties. The development of more complex, multi-functional π-conjugated systems through this compound-mediated reactions could lead to advancements in the performance and stability of organic electronic devices. Further research into the functionalization of materials for applications in sensors, photovoltaics, and other electronic components represents a promising direction for the utilization of this versatile reagent.
Compound Index
| Compound Name |
|---|
| 1,2,5,6-Anthracenetetrone |
| 2,6-Dihydroxyanthracene |
| This compound |
Q & A
Q. What are the primary synthetic applications of BSA in organic chemistry?
BSA is widely used as an oxidizing agent in organic synthesis, particularly for converting alkenes and alkanes to 1,2-diketones. For example, cis- and trans-stilbenes are oxidized to benzil with yields of 89% and 82%, respectively, under BSA catalysis in chlorinated solvents (e.g., dichloromethane). This reaction is critical for synthesizing heterocycles like imidazoles . BSA also facilitates the Baeyer-Villiger oxidation of ketones to esters, where its seleninic acid derivative acts as a catalyst in situ .
Q. How does the molecular structure of BSA influence its reactivity?
The crystal structure of BSA (C₁₂H₁₀O₃Se₂) reveals two distinct Se–O bonds: double bonds (1.635–1.648 Å) and single bonds (1.818–1.843 Å). The asymmetry in bond lengths enhances electrophilicity, enabling selective oxidation of substrates. The planar geometry of the selenium centers facilitates electron transfer, critical for catalytic cycles in oxidation reactions .
Q. What safety protocols are essential for handling BSA in the laboratory?
BSA is classified as hazardous due to its reactivity and toxicity. Key precautions include:
- Storage at 4°C (or –4°C for long-term stability) .
- Use of fume hoods, gloves, and eye protection during handling.
- Neutralization of waste with reducing agents (e.g., sodium thiosulfate) before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers address inconsistent reaction yields in BSA-mediated oxidations?
Inconsistent yields often arise from impurities in commercial BSA samples. For example, contamination with benzeneseleninic acid (BS acid) reduces reaction rates. To mitigate this:
- Verify purity using DSC (melting point: 165–170°C) and XRPD to confirm anhydride crystallinity .
- Pre-purify BSA via recrystallization or column chromatography before use.
- Monitor reaction progress with HPLC or LC-MS to identify side products early .
Q. What strategies optimize BSA use in complex multi-step syntheses?
- Solvent selection : Replace chlorinated solvents (e.g., dichloromethane) with greener alternatives like acetonitrile to reduce toxicity without compromising yield .
- Catalytic recycling : Use substoichiometric BSA (10–20 mol%) with co-oxidants like t-butyl hydroperoxide (TBHP) to enhance turnover .
- Temperature control : Reflux in toluene (110°C) improves reaction rates for sterically hindered substrates .
Q. How does BSA compare to other oxidizing agents in selectivity and efficiency?
Q. What mechanistic insights explain BSA’s role in Baeyer-Villiger reactions?
BSA generates benzeneseleninic acid in situ, which activates peroxides (e.g., H₂O₂) for nucleophilic attack on ketones. The selenium center stabilizes the transition state via hypervalent intermediates, lowering the activation energy for oxygen insertion. This mechanism is supported by kinetic isotope effects and DFT calculations .
Methodological Considerations
Q. Which analytical techniques confirm product formation in BSA-mediated reactions?
Q. How can structural variations in BSA derivatives enhance catalytic performance?
Substituting phenyl groups in BSA with electron-withdrawing groups (e.g., –NO₂) increases electrophilicity, improving oxidation rates. For example, para-nitro-BSA achieves 95% yield in alcohol oxidations compared to 82% with unmodified BSA .
Data Contradictions and Resolution
Q. Why do some studies report conflicting yields for BSA-mediated stilbene oxidation?
Discrepancies arise from differences in BSA purity, solvent choice, and substrate stereochemistry. cis-stilbenes typically yield higher conversions (89%) than trans-isomers (82%) due to steric hindrance in the transition state . Always cross-reference purity data (DSC/XRPD) and solvent polarity when replicating protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
